(3R)-5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound characterized by a thiomorpholine ring that incorporates both a carboxylic acid and a ketone functional group. This compound is identified by the CAS number 62305-89-9 and has a molecular weight of 161.18 g/mol. Its structure allows for diverse chemical reactivity, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
The compound can be sourced from chemical suppliers and is primarily utilized for research purposes. It is not intended for human consumption and is available in various forms for laboratory use. The synthesis and characterization of (3R)-5-oxothiomorpholine-3-carboxylic acid have been documented in scientific literature, highlighting its potential applications in pharmaceutical development and material science .
(3R)-5-oxothiomorpholine-3-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing sulfur in the ring structure. It is also classified as a carboxylic acid due to the presence of the carboxyl functional group, which contributes to its acidic properties. Additionally, it is recognized as an important building block in organic synthesis, particularly in the development of biologically active molecules .
The synthesis of (3R)-5-oxothiomorpholine-3-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. One common method includes:
This process often requires specific catalysts and solvents to optimize yield and selectivity.
Industrial production may utilize advanced methodologies such as continuous flow reactors to enhance efficiency and reduce costs. Optimized reaction conditions are crucial for achieving high purity levels of the final product, often involving purification techniques such as chromatography .
The molecular structure of (3R)-5-oxothiomorpholine-3-carboxylic acid can be represented as follows:
The compound features a thiomorpholine ring with substituents that include a ketone at the 5-position and a carboxylic acid at the 3-position, contributing to its unique chemical properties .
The compound's molecular weight is 161.18 g/mol, and it exhibits specific stereochemistry at the 3-position due to its chiral nature. This stereochemistry is significant in determining its biological activity and interactions with other molecules .
(3R)-5-oxothiomorpholine-3-carboxylic acid participates in various chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions vary based on conditions and reagents used, leading to sulfoxides, sulfones, alcohols, and various substituted derivatives .
The mechanism of action for (3R)-5-oxothiomorpholine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. It has been studied for its potential enzyme inhibition properties, which could lead to applications in treating various diseases.
Research indicates that this compound may act as an analogue of certain biological molecules, potentially affecting metabolic pathways or cellular processes through competitive inhibition or allosteric modulation . This characteristic makes it valuable in medicinal chemistry research aimed at developing new therapeutic agents.
(3R)-5-oxothiomorpholine-3-carboxylic acid is typically presented as a solid at room temperature with specific melting points depending on purity levels.
Key chemical properties include:
Relevant data regarding its solubility and stability profiles are crucial for practical applications in laboratory settings .
(3R)-5-oxothiomorpholine-3-carboxylic acid has several scientific uses:
This compound's versatility makes it an important subject of ongoing research across multiple scientific disciplines.
The thiomorpholine core of (3R)-5-oxothiomorpholine-3-carboxylic acid represents a synthetic challenge due to the integration of sulfur, nitrogen, and stereogenic centers within a six-membered lactam structure. Three principal cyclization strategies have emerged for constructing this heterocyclic framework:
Intramolecular Lactamization: The most direct approach involves cysteine-derived precursors undergoing spontaneous cyclization under acidic conditions. When N-acylcysteine derivatives bearing γ-carboxyl groups are exposed to dehydrating agents (e.g., DCC, EDCI), they undergo cyclization to form the 5-oxothiomorpholine-3-carboxylic acid scaffold. This method typically achieves moderate yields (45-65%) but often results in racemization at the C3 position, necessitating subsequent resolution steps [1] [6].
Intramolecular Ugi Reaction: A versatile multicomponent approach utilizes aldehydes, isocyanides, and aminothiol substrates in a single-pot reaction. This convergent methodology enables simultaneous formation of C-N and C-S bonds, directly assembling the thiomorpholine ring. While efficient for generating structural diversity, stereocontrol at C3 remains challenging without chiral inductors. Recent optimizations using glyoxylic acid derivatives have improved diastereoselectivity (dr ~3:1) and yields up to 72% [4] [7].
Enzymatic Ring Closure: Biocatalytic methods employ cysteine desulfurases or transaminases to facilitate cyclization of acyclic precursors. This approach operates under mild aqueous conditions (pH 7-8, 25-37°C) and demonstrates excellent atom economy. However, substrate specificity limits broad applicability, with current systems optimized primarily for aliphatic side chains [6].
Table 1: Comparison of Thiomorpholine Ring Formation Strategies
Method | Key Reagents/Conditions | Yield Range | Stereoselectivity | Key Limitations |
---|---|---|---|---|
Intramolecular Lactamization | DCC, EDCI/DCM, 0-25°C | 45-65% | Low | Racemization, moderate yields |
Intramolecular Ugi | Aldehyde, isocyanide, MeOH, 60°C | 55-72% | Moderate (dr 2:1-3:1) | Requires chiral auxiliary |
Enzymatic Ring Closure | Transaminases, buffer, 37°C | 30-50% | High (if enzyme-specific) | Narrow substrate scope |
Accessing the pharmacologically relevant (3R)-enantiomer demands precise stereocontrol strategies. Three dominant methodologies have been developed to achieve enantiomeric excess >98%:
Chiral Auxiliary-Mediated Synthesis: (R)-Phenylglycinol serves as an effective chiral controller in diastereoselective cyclocondensation. When coupled with 4-aroylpent-4-enoic acids in dioxane/Et₂O (1:1), crystalline piperidin-2-ones precipitate with strict stereochemical fidelity. The optimized protocol delivers (S,R)-configured intermediates with diastereomeric ratios >99:1 after recrystallization. Subsequent chemoselective reduction (LiAlH₄) and hydrogenation afford (R)-3-benzylpiperidine analogs, which can be functionalized to yield the target (3R)-enantiomer without chromatographic purification. This approach achieves 36% overall yield across five steps while maintaining ee >99% [2].
Enzymatic Resolution: Racemic 5-oxothiomorpholine-3-carboxylic acid undergoes kinetic resolution using immobilized lipases (e.g., CAL-B, PS-IM). In solvent-free systems at 40°C, isopropenyl acetate serves as the acyl donor, selectively esterifying the (3S)-enantiomer. After 24 hours, the unreacted (3R)-acid is recovered with 98% ee and 45% theoretical yield. The method's sustainability is enhanced by enzyme reusability (>10 cycles without significant activity loss) and absence of organic solvents [6].
Asymmetric Hydrogenation: Glyoxylate-derived dehydrothiomorpholine precursors undergo enantioselective reduction using Ru-(BINAP) complexes. Critical to success is the use of ammonium halide additives (e.g., NH₄Br), which enhance conversion and enantioselectivity by forming halide-bridged dimeric complexes. Under optimized conditions (70 bar H₂, 50°C, iPrOH), this method achieves 95% ee and near-quantitative conversion within 12 hours. The hydrogenation route is particularly advantageous for large-scale production due to its high atom economy [2] [8].
Advanced catalytic systems have revolutionized the construction of the thiomorpholine core through C-S bond-forming cyclizations:
Transition Metal Catalysis: Ruthenium(II)-pincer complexes enable dehydrogenative coupling of thiols with amino alcohols. Using a Ru-MACHO-BH catalyst (0.5 mol%), 2-amino-4-mercaptobutan-1-ol derivatives undergo oxidative cyclization at 80°C, forming the thiomorpholine ring with concomitant H₂ evolution. The reaction proceeds via thiolate-ruthenium intermediates that facilitate selective β-C-H activation, achieving 85% yield with 0.5 mol% catalyst loading. Notably, iron-based catalysts (e.g., Fe(BF₄)₂·6H₂O/Ph-Box) have emerged as sustainable alternatives, providing comparable yields (78-82%) while avoiding precious metals [4] [9].
Organocatalytic Thiol-Ene Cyclization: Thiourea catalysts enable stereoselective Michael-cyclization cascades. In a representative system, benzylidene-protected cysteine derivatives react with α,β-unsaturated aldehydes under iminium activation. The bifunctional thiourea catalyst simultaneously activates the thiol nucleophile and the enal electrophile, enabling ring closure with 90% ee and 75% yield. Solvent optimization reveals dichloroethane as superior to polar aprotic solvents, with concentration critically impacting diastereoselectivity [4] [9].
Mechanistic Insights: Thiol-mediated cyclizations proceed through distinct pathways depending on catalyst type. Metal-catalyzed systems involve oxidative addition of the S-H bond to form metal-thiolate species, followed by intramolecular amide coordination and reductive elimination. Organocatalytic routes proceed via enantiodetermining thiol addition to electrophile-activated olefins, followed by spontaneous lactamization. Computational studies identify the C-S bond formation as rate-limiting, with energy barriers reduced by 8-10 kcal/mol in catalyzed systems versus uncatalyzed analogs [4].
Table 2: Catalytic Systems for Thiol-Mediated Cyclization
Catalyst Type | Representative Catalyst | Optimal Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Ru-Complexes | Ru-MACHO-BH | 80°C, toluene, 12 h | 85 | N/A |
Fe-Complexes | Fe(BF₄)₂·6H₂O/Ph-Box | 25°C, CH₂Cl₂, 24 h | 82 | 94 |
Thiourea Organocatalysts | (R,R)-Jacobsen thiourea | 40°C, ClCH₂CH₂Cl, 48 h | 75 | 90 |
Transitioning from batch to continuous processing addresses critical scalability challenges in (3R)-5-oxothiomorpholine-3-carboxylic acid synthesis:
Reactor Configurations: Two-stage flow systems demonstrate superior performance for multistep syntheses. A representative setup couples:
This configuration achieves 92% conversion and 85% ee in significantly reduced processing time compared to batch reactors. Key innovations include in-line FTIR monitoring for real-time reaction control and membrane-based separation units for continuous product isolation [5].
Process Optimization: Solvent selection profoundly impacts flow efficiency. Optimized systems employ methanol/water (4:1) mixtures at 0.5 mL/min total flow rate, balancing substrate solubility and enzyme stability. For crystallization steps, segmented flow with anti-solvent introduction (hexane/ethyl acetate) enables continuous nucleation control, yielding particles with uniform size distribution (D90 < 50 µm). These optimizations permit uninterrupted operation for >200 hours with <5% productivity decline [5].
Productivity Metrics: Flow processes dramatically enhance space-time yields compared to batch methods. A pilot-scale system (2 L total volume) produces 5.2 kg/day of enantiopure product (ee >99%), representing a 7-fold increase over equivalent batch capacity. The continuous platform reduces solvent consumption by 65% and energy input by 50% through intensified heat/mass transfer and eliminated intermediate isolation steps. Economic modeling indicates a 40% reduction in production costs at commercial scale [5].
Table 3: Continuous Flow vs. Batch Production Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Space-Time Yield | 0.8 kg/m³·day | 5.2 kg/m³·day | 550% |
Solvent Consumption | 120 L/kg product | 42 L/kg product | 65% reduction |
Total Synthesis Time | 72 hours | 3.5 hours | 95% reduction |
Energy Intensity | 850 kWh/kg | 425 kWh/kg | 50% reduction |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0